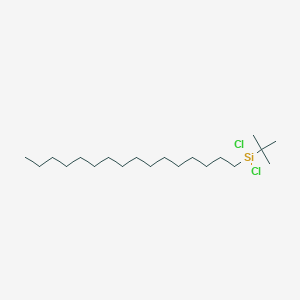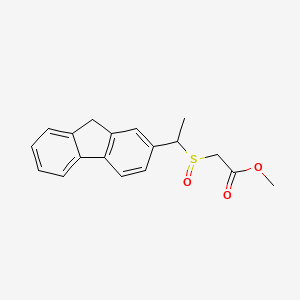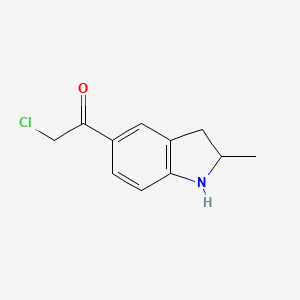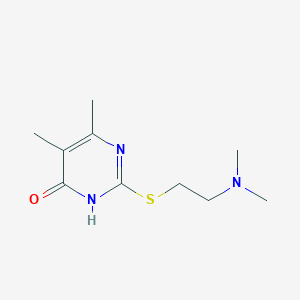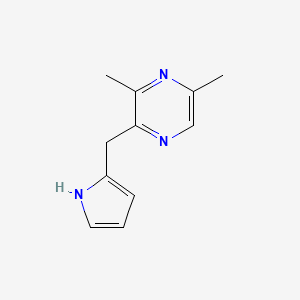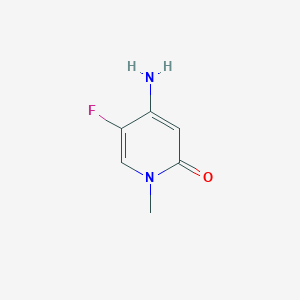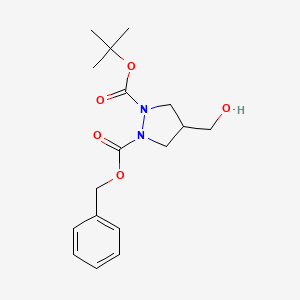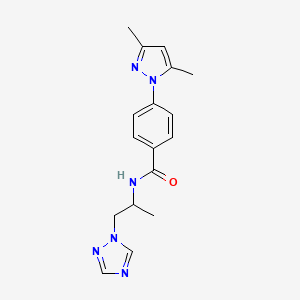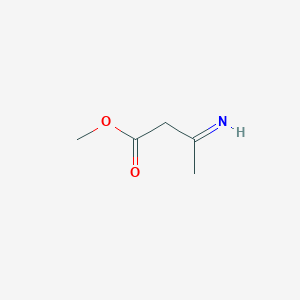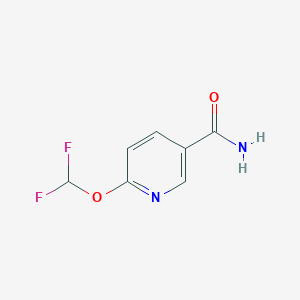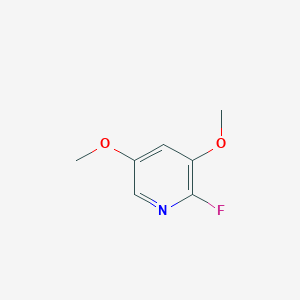
2-Fluoro-3,5-dimethoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3,5-dimethoxypyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and reactivity.
Méthodes De Préparation
The synthesis of 2-Fluoro-3,5-dimethoxypyridine can be achieved through several methods. One common approach involves the fluorination of 3,5-dimethoxypyridine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective introduction of the fluorine atom at the desired position.
Industrial production methods for fluorinated pyridines often involve the use of specialized fluorinating agents and catalysts to achieve high yields and selectivity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
2-Fluoro-3,5-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy groups in the compound can be oxidized to form corresponding carbonyl compounds. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives. Common reducing agents include hydrogen gas in the presence of a metal catalyst or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while oxidation and reduction reactions can lead to the formation of carbonyl and piperidine derivatives, respectively.
Applications De Recherche Scientifique
2-Fluoro-3,5-dimethoxypyridine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals. Its unique properties make it a valuable intermediate in the development of drugs targeting various diseases.
Agrochemicals: Fluorinated pyridines are used in the development of agrochemicals due to their enhanced biological activity and stability. This compound can be used as a precursor in the synthesis of herbicides and insecticides.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3,5-dimethoxypyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity and selectivity for its target.
In agrochemicals, the compound may act by inhibiting specific enzymes or disrupting biological pathways in pests, leading to their death or reduced activity.
Comparaison Avec Des Composés Similaires
2-Fluoro-3,5-dimethoxypyridine can be compared with other fluorinated pyridines, such as 2-fluoropyridine and 3,5-difluoropyridine. While all these compounds share the presence of a fluorine atom in the pyridine ring, their reactivity and applications can differ significantly due to the position and number of fluorine atoms.
2-Fluoropyridine: This compound has a single fluorine atom at the 2-position. It is less sterically hindered compared to this compound and may exhibit different reactivity in substitution reactions.
3,5-Difluoropyridine: This compound has two fluorine atoms at the 3 and 5 positions. The presence of two electron-withdrawing groups can significantly alter its reactivity and make it more suitable for specific applications, such as in the synthesis of highly fluorinated pharmaceuticals.
The uniqueness of this compound lies in its combination of fluorine and methoxy groups, which provide a balance of electronic and steric effects, making it a versatile intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C7H8FNO2 |
|---|---|
Poids moléculaire |
157.14 g/mol |
Nom IUPAC |
2-fluoro-3,5-dimethoxypyridine |
InChI |
InChI=1S/C7H8FNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3 |
Clé InChI |
XTGOCGUBCIKPKZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(N=C1)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


